Benzoic acid, 4-formyl-3-(trifluoromethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

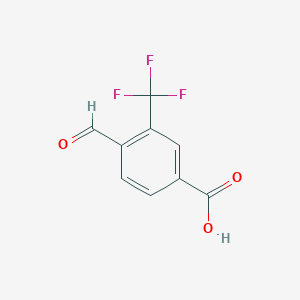

“Benzoic acid, 4-formyl-3-(trifluoromethyl)-” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a substituted benzoic acid derivative . The molecular formula is C9H5F3O3 and the molecular weight is 218.131.

Synthesis Analysis

The synthesis of “Benzoic acid, 4-formyl-3-(trifluoromethyl)-” involves the coupling of N,N′-dicyclohexylcarbodiimide in dry N,N-dimethylformamide . It has also been used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by the GC/MS method .Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-formyl-3-(trifluoromethyl)-” can be represented by the InChI code: 1S/C9H5F3O3/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-4H, (H,14,15) and the InChI key is RJBYRDUPHXZBJW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Benzoic acid, 4-formyl-3-(trifluoromethyl)-” is a white powder . The melting point is between 219 - 220 °C .Wissenschaftliche Forschungsanwendungen

Degradation and Environmental Impact

- Nitisinone Degradation and By-Products : Nitisinone, a derivative, demonstrates the complex behavior of Benzoic Acid, 4-Formyl-3-(Trifluoromethyl)- in environmental conditions. Studies using LC-MS/MS have shown that the stability of Nitisinone varies with pH, temperature, and exposure to ultraviolet radiation. Two major degradation products identified were 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, both exhibiting considerable stability. This research contributes to understanding the environmental fate and potential risks of pharmaceutical applications of such compounds (Barchańska et al., 2019).

Biological and Health Implications

Gut Function Regulation : Benzoic Acid, including its derivatives, is recognized for its antibacterial and antifungal properties, widely used in food and feeds. Recent studies highlight its role in promoting gut functions, thereby improving growth and health. This implies potential applications in enhancing nutrient absorption and overall health through dietary adjustments (Mao et al., 2019).

Pharmacokinetics and Dietary Exposures : Research into the pharmacokinetics of Benzoic Acid across species (rats, guinea pigs, humans) reveals insights into metabolic and dosimetric variations. Such studies are crucial for assessing dietary exposures to benzoates, providing a basis for evaluating health risks associated with consumption in foods and beverages (Hoffman & Hanneman, 2017).

Chemical Synthesis and Applications

- Synthetic Protocols and Pharmacological Importance : The synthesis of 6H-Benzo[c]chromen-6-ones, which includes the core structure of Benzoic Acid, 4-Formyl-3-(Trifluoromethyl)-, is of significant interest. These compounds are essential in medicinal chemistry due to their broad spectrum of biological activities. The development of efficient synthetic protocols offers pathways to new drugs and therapeutic agents (Mazimba, 2016).

Environmental Biodegradability

- Polyfluoroalkyl Chemical Degradation : The environmental persistence and biodegradability of polyfluoroalkyl chemicals, including derivatives of Benzoic Acid, 4-Formyl-3-(Trifluoromethyl)-, are critical concerns. Studies suggest the importance of understanding microbial degradation pathways to assess the environmental fate and potential ecological impacts of these compounds (Liu & Avendaño, 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Benzylic compounds, in general, are known to interact with various biological targets, including enzymes and receptors, due to their structural versatility .

Mode of Action

Benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .

Biochemical Pathways

Benzylic compounds can influence a variety of biochemical pathways due to their ability to interact with different biological targets .

Result of Action

The reactions that benzylic compounds can undergo, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to various molecular and cellular effects .

Eigenschaften

IUPAC Name |

4-formyl-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBYRDUPHXZBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-3-(trifluoromethyl)benzoic acid | |

CAS RN |

1289083-41-5 |

Source

|

| Record name | 4-formyl-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989605.png)

![2-Cyclopentyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989607.png)

![2-chloro-5-({[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2989609.png)

![1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2989614.png)

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)

![3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2989621.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2989626.png)